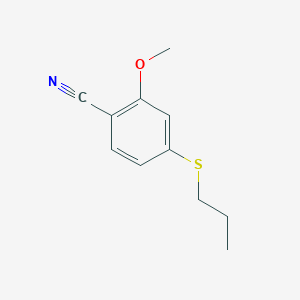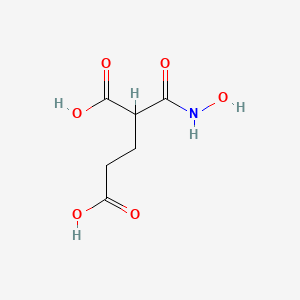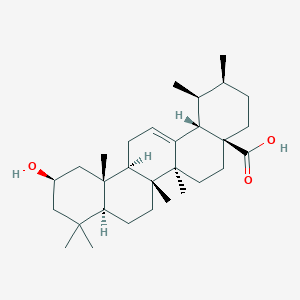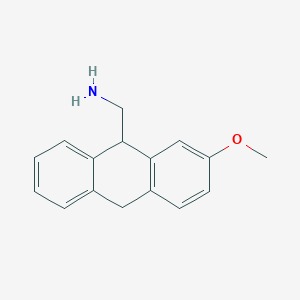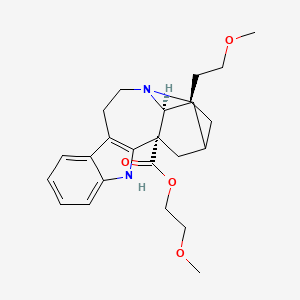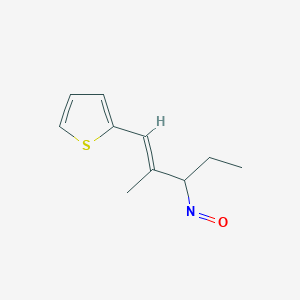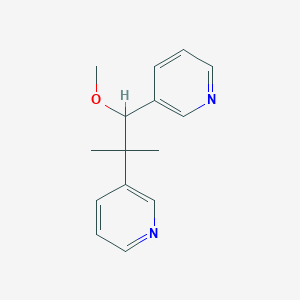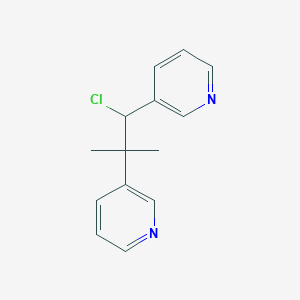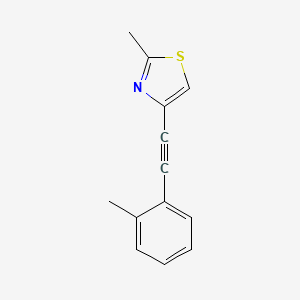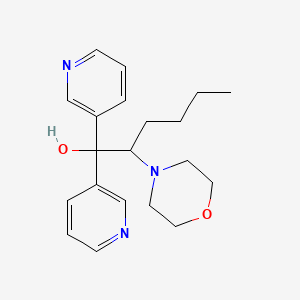
Thiazole, 2-methyl-4-(2-(4-methylphenyl)ethynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-p-tolylethynyl-thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a methyl group at the second position and a p-tolylethynyl group at the fourth position. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Methyl-4-p-tolylethynyl-thiazol beinhaltet typischerweise die Reaktion von 2-Methylthiazol mit p-Tolylethynylbromid unter basischen Bedingungen. Die Reaktion wird in Gegenwart eines Palladiumkatalysators und einer Base wie Kaliumcarbonat in einem organischen Lösungsmittel wie Dimethylformamid durchgeführt. Die Mischung wird erhitzt, um die Kupplungsreaktion zu fördern, was zur Bildung der gewünschten Verbindung führt .
Industrielle Produktionsverfahren: Die industrielle Produktion von 2-Methyl-4-p-tolylethynyl-thiazol folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Kontinuierliche Durchflussreaktoren und automatisierte Systeme werden häufig eingesetzt, um die Effizienz und Skalierbarkeit zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-Methyl-4-p-tolylethynyl-thiazol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um Thiazolidinderivate zu ergeben.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Elektrophile wie Brom oder Nucleophile wie Amine unter geeigneten Bedingungen.
Hauptprodukte, die gebildet werden:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Thiazolidinderivate.
Substitution: Verschiedene substituierte Thiazolderivate.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-p-tolylethynyl-thiazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Thiazolderivate verwendet.
Biologie: Untersucht auf sein potenzielles antimikrobielles und antifungizides Potenzial.
Medizin: Erforscht auf sein Potenzial als Antikrebs- und entzündungshemmendes Mittel.
Industrie: Einsatz bei der Entwicklung von Farbstoffen, Bioziden und chemischen Reaktionsbeschleunigern
5. Wirkmechanismus
Der Wirkmechanismus von 2-Methyl-4-p-tolylethynyl-thiazol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und -pfaden. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu ihren biologischen Wirkungen führt. Zum Beispiel kann es das mikrobielle Wachstum hemmen, indem es essentielle Stoffwechselwege stört oder entzündungshemmende Wirkungen ausübt, indem es die Aktivität von Entzündungsmediatoren moduliert .
Ähnliche Verbindungen:
- 2-Amino-4-(p-tolyl)thiazol
- 4,5-Bis(p-methoxyphenyl)-2-(trifluormethyl)-thiazol
- 2,4-disubstituierte Arylthiazole
Vergleich: 2-Methyl-4-p-tolylethynyl-thiazol ist durch sein spezifisches Substitutionsschema einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-p-tolylethynyl-thiazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or exert anti-inflammatory effects by modulating the activity of inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-4-(p-tolyl)thiazole
- 4,5-Bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole
- 2,4-Disubstituted arylthiazoles
Comparison: 2-Methyl-4-p-tolylethynyl-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
727428-71-9 |
|---|---|
Molekularformel |
C13H11NS |
Molekulargewicht |
213.30 g/mol |
IUPAC-Name |
2-methyl-4-[2-(4-methylphenyl)ethynyl]-1,3-thiazole |
InChI |
InChI=1S/C13H11NS/c1-10-3-5-12(6-4-10)7-8-13-9-15-11(2)14-13/h3-6,9H,1-2H3 |
InChI-Schlüssel |
AIMMPGMZHVMWCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C#CC2=CSC(=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



